N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide

Isoxazole Regiochemistry Target Selectivity Medicinal Chemistry

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule (molecular formula C₉H₈N₂O₂S; molecular weight 208.24 g/mol) comprising a thiophene-2-acetamide core coupled to an isoxazole ring at the 4-position. It belongs to the class of isoxazole-thiophene hybrid compounds, a family extensively investigated for anti-cancer, anti-inflammatory, and neuropharmacological activities.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24
CAS No. 1396850-44-4
Cat. No. B2569980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide
CAS1396850-44-4
Molecular FormulaC9H8N2O2S
Molecular Weight208.24
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=CON=C2
InChIInChI=1S/C9H8N2O2S/c12-9(4-8-2-1-3-14-8)11-7-5-10-13-6-7/h1-3,5-6H,4H2,(H,11,12)
InChIKeyRBYGIZLQCSDYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide (CAS 1396850-44-4): A Distinct Heterocyclic Acetamide Building Block for Focused Medicinal Chemistry and Biological Screening


N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule (molecular formula C₉H₈N₂O₂S; molecular weight 208.24 g/mol) comprising a thiophene-2-acetamide core coupled to an isoxazole ring at the 4-position . It belongs to the class of isoxazole-thiophene hybrid compounds, a family extensively investigated for anti-cancer, anti-inflammatory, and neuropharmacological activities [1]. The 4-substituted isoxazole connectivity distinguishes it from more commonly encountered 3- or 5-substituted isoxazole regioisomers, with implications for molecular recognition and target selectivity [2].

Why N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide Cannot Be Substituted with Generic Isoxazole Analogs: The Critical Role of 4-Position Regiochemistry


In isoxazole-containing compounds, the position of ring substitution is a primary determinant of pharmacophore geometry and biological target engagement [1]. The isoxazole ring presents three non-equivalent positions (3-, 4-, and 5-), each offering a distinct vector angle for the attached substituent. The 4-substituted isoxazole in N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide projects the thiophene-acetamide moiety at an angle that is fundamentally different from the 3-substituted isomer N-isoxazol-3-yl-2-(2-thienyl)acetamide or the 5-substituted analogs [2]. This regiochemical difference has been shown in related isoxazole-thiophene series to alter target selectivity profiles and potency by orders of magnitude, making direct interchange between 3-, 4-, and 5-substituted regioisomers scientifically unsound without empirical validation [3].

Quantitative Differentiation Evidence for N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide Versus Key Comparators


Regioisomeric Differentiation: 4-Isoxazolyl vs. 3-Isoxazolyl Substitution and Target Binding Divergence

The target compound N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide possesses a 4-substituted isoxazole, whereas the comparator N-isoxazol-3-yl-2-(2-thienyl)acetamide (CID 1246102) is substituted at the 3-position. BindingDB data show that the 3-isomer exhibits IC50 values of 27.4 µM against human glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and 49.8 µM against the sphingosine 1-phosphate receptor 3 (S1P3) [1]. The 4-substitution pattern alters the dihedral angle between the thiophene-acetamide moiety and the isoxazole ring by approximately 60°, fundamentally changing the pharmacophore presentation to biological targets [2]. Direct quantitative data for the 4-isomer against these specific targets are not yet published, representing a gap that necessitates empirical screening rather than assuming equivalent activity. This structural difference is critical for researchers seeking to explore novel chemical space orthogonal to the more commonly characterized 3-substituted isoxazole series.

Isoxazole Regiochemistry Target Selectivity Medicinal Chemistry

Substituent Effect Differentiation: 4-Isoxazolyl vs. 5-Methyl-3-Isoxazolyl Analogs

A further comparator, N-(5-methylisoxazol-3-yl)-2-thiophen-2-ylacetamide, incorporates a methyl group at the 5-position of the isoxazole ring in addition to 3-substitution. BindingDB data for this analog show an IC50 of 13.1 µM against an unspecified enzyme target (pH 7.0, 2°C) [1]. The target compound differs by lacking the 5-methyl substituent and by using 4-substitution rather than 3-substitution. In related isoxazole series, the presence or absence of a methyl substituent has been documented to alter both potency and metabolic stability; for example, unsubstituted thiophene in the 5-position of isoxazoles has been shown to be critical for superior anti-cancer activity in the TTI series [2]. The target compound's unsubstituted isoxazole ring and distinct 4-substitution pattern therefore provide a scaffold that is chemically distinct from both the 3-substituted and 5-methyl-3-substituted analogs available for comparative screening.

Methyl Substitution Effects Enzyme Inhibition Structure-Activity Relationship

Functional Group Differentiation: Acetamide Linker vs. Carboxamide and Acrylamide Analogs

The target compound contains an acetamide linker (-CH₂CONH-) connecting the thiophene ring to the isoxazole nitrogen, whereas structurally related commercially available compounds include N-(isoxazol-4-yl)thiophene-2-carboxamide (CAS 1341743-61-0) featuring a carboxamide linker (-CONH-) and (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide featuring an α,β-unsaturated acrylamide linker . The acetamide linker introduces a methylene spacer that provides conformational flexibility distinct from the rigid, planar carboxamide and the extended conjugated acrylamide. This flexibility can be advantageous for induced-fit binding mechanisms, though systematic comparisons of linker effects across this specific chemotype have not been published. The acetamide linkage also differs in metabolic liability: carboxamides are generally more resistant to amidase hydrolysis than acetamides, potentially affecting pharmacokinetic profiles in cell-based and in vivo assays [1].

Linker Chemistry Pharmacophore Design Chemical Biology

Class-Level Anti-Cancer Activity Potential: Isoxazole-Thiophene Hybrids in Breast Cancer Models

While no direct data exist for N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide in cancer cell lines, the isoxazole-thiophene chemotype has demonstrated robust anti-cancer activity in peer-reviewed studies. The 5-(thiophen-2-yl)isoxazole series (TTI compounds) showed IC50 values as low as 1.91 µM against the MCF-7 breast cancer cell line, with selectivity over 4T1 and PC-3 cells [1]. The structure-activity relationship from this study highlights the critical importance of an unsubstituted thiophene ring and specific isoxazole substitution patterns for potent cytotoxicity. The target compound, bearing an unsubstituted thiophene and a distinct 4-isoxazolyl-acetamide architecture, represents a combinatorial opportunity within this validated chemotype space; its activity awaits empirical determination but is framed by class-level precedent for anti-cancer applications.

Anti-cancer Agents Estrogen Receptor Alpha Cytotoxicity Screening

Neuropharmacological Differentiation: Thiophene-Isoxazole Derivatives in CNS Models

Thiophene-incorporated isoxazole derivatives have been systematically evaluated for neuropharmacological activity. In a focused study, multiple thiophene-linked isoxazole compounds were screened for antidepressant and antianxiety effects. Compound 2k from this series showed moderate but statistically significant (P<0.05) reduction in immobility time in the forced swim test, a standard antidepressant screening model [1]. The target compound's distinct 4-isoxazolyl-acetamide architecture differentiates it from the tested series, which predominantly featured 3,5-disubstituted isoxazoles. The acetamide linker present in the target compound is a privileged fragment in CNS drug discovery, notably present in modafinil and related wakefulness-promoting agents, suggesting potential for CNS target engagement pending empirical validation [2].

Antidepressant Antianxiety CNS Drug Discovery

Procurement-Relevant Physicochemical Differentiation: Purity and Supply Chain Considerations

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is available from multiple chemical suppliers with reported purity levels of 95% or higher, though certified analytical data (HPLC, NMR) must be verified on a lot-specific basis . In contrast, the 3-isoxazolyl isomer N-isoxazol-3-yl-2-(2-thienyl)acetamide is available through PubChem-linked vendor networks with documented bioactivity screening data from the NIH Molecular Libraries Program, providing a characterized reference standard [1]. For researchers requiring a 4-substituted isoxazole building block with an acetamide-thiophene architecture, the target compound occupies a niche supply position: it is commercially accessible but not as extensively pre-characterized as the 3-isomer, necessitating independent quality control and biological characterization as part of procurement planning.

Compound Purity Supply Chain Research Chemical Procurement

Optimal Application Scenarios for N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide Based on Differential Evidence


Regiochemical Probe for Isoxazole SAR Studies: Comparing 4-Substituted vs. 3-Substituted Pharmacophore Geometry

Researchers conducting structure-activity relationship (SAR) studies on isoxazole-containing lead compounds can employ N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide as a regiochemical probe to systematically evaluate the impact of 4-position substitution on target binding, selectivity, and functional activity. The BindingDB-characterized 3-isomer provides a direct comparator for head-to-head profiling against enzymes such as GAPDH and receptors such as S1P3 [1]. The ~60° difference in pharmacophore projection angle between 3- and 4-substituted isomers enables mapping of steric and geometric constraints within target binding pockets.

Chemical Biology Tool for Flexible-Linker Pharmacophore Exploration

The acetamide linker (-CH₂CONH-) in the target compound provides conformational flexibility via the sp³ methylene spacer, distinguishing it from rigid carboxamide analogs [1]. This property is particularly valuable for probing binding sites that undergo induced-fit conformational changes, such as allosteric pockets in kinases, GPCRs, or epigenetic reader domains [2]. Medicinal chemistry teams can use this compound as a flexible scaffold for fragment-based or ligand-efficiency-driven optimization campaigns.

Novel Chemotype for Anti-Cancer Lead Discovery Leveraging Isoxazole-Thiophene Privileged Architecture

Given the validated anti-cancer activity of thiophene-isoxazole hybrids against breast cancer cell lines (e.g., TTI-6, IC50 1.91 µM against MCF-7 [1]), N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide serves as a structurally novel entry point for anti-cancer lead discovery. Its 4-substitution pattern and acetamide linker are absent from the extensively studied 5-(thiophen-2-yl)isoxazole series, offering unexplored chemical space within a proven therapeutic chemotype. Initial screening against a panel of cancer cell lines, including MCF-7, 4T1, and PC-3, would establish baseline activity and selectivity.

CNS Drug Discovery Fragment: Acetamide-Isoxazole Hybrid for Behavioral Pharmacology Screening

The acetamide moiety is a well-established pharmacophore in CNS-active drugs, including modafinil and related wakefulness-promoting agents [1]. Combined with the thiophene-isoxazole architecture shown to produce moderate antidepressant-like effects in rodent forced swim tests [2], the target compound represents a unique fragment-like molecule for CNS lead discovery. Its low molecular weight (208.24 g/mol) and favorable heteroatom composition support blood-brain barrier penetration predictions, making it a suitable starting point for phenotypic or target-based CNS screening cascades.

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